molecular formula C10H7BrN2 B8285096 (3-Bromobenzyl)malononitrile

(3-Bromobenzyl)malononitrile

Cat. No. B8285096
M. Wt: 235.08 g/mol
InChI Key: AKGYEQXOKCUPEH-UHFFFAOYSA-N
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Patent
US07402691B2

Procedure details

First, 0.93 g of 3-bromobenzaldehyde and 0.33 g of malononitrile were dissolved in 5 ml of ethanol, to which 1.5 ml of water was added, followed by stirring at room temperature for 4 hours. Then, after cooling at −5° C., a suspension of 57 mg of sodium borohydride in 3 ml of ethanol was added dropwise, followed by stirring at −5° C. for 30 minutes. 10% hydrochloride acid was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.94 g of (3-bromobenzyl)malononitrile (the intermediate (28)).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[C:10](#[N:14])[CH2:11][C:12]#[N:13].[BH4-].[Na+].Cl>C(O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][CH:11]([C:10]#[N:14])[C:12]#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
0.33 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
57 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Then, after cooling at −5° C.
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
by stirring at −5° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(CC(C#N)C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.